2-Bromo-5-(difluoromethyl)benzyl bromide
Description
2-Bromo-5-(difluoromethyl)benzyl bromide is a halogenated aromatic compound characterized by a benzyl bromide backbone substituted with bromine at the 2-position and a difluoromethyl group at the 5-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing bromine and fluorine functionalities into target molecules. Its bifunctional reactivity (bromine as a leaving group and difluoromethyl as an electron-withdrawing moiety) makes it valuable in cross-coupling reactions and nucleophilic substitutions .
Notably, derivatives of this compound, such as 2-bromo-5-(2-bromo-2-nitrovinyl)-furan (G-1), exhibit broad-spectrum antifungal and antibacterial activity, underscoring its industrial relevance . Preformulation studies highlight its tendency for sublimation under ambient conditions, necessitating airtight storage to prevent degradation .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMZXAZFPJSYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-5-(difluoromethyl)benzyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 2-(bromomethyl)-4-(difluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-(difluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Reduction Reactions: The compound can be reduced to form 2-(bromomethyl)-4-(difluoromethyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
2-Bromo-5-(difluoromethyl)benzyl bromide is primarily utilized as an intermediate in the synthesis of diverse organic compounds. It plays a crucial role in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its reactivity and ability to undergo nucleophilic substitution reactions. The presence of bromine and difluoromethyl groups enhances its electrophilic character, making it an effective building block for further chemical transformations.
Mechanism of Action
The compound's mechanism involves nucleophilic substitution where the bromine atoms serve as leaving groups. This allows nucleophiles to attack the carbon atoms adjacent to the bromine, facilitating the formation of new chemical bonds. The difluoromethyl group can influence both the reactivity and stability of the resulting products, which is critical in synthetic chemistry.
Biological Applications
Modification of Biomolecules
In biological research, 2-Bromo-5-(difluoromethyl)benzyl bromide is employed to modify biomolecules such as peptides and proteins. This selective bromination or fluorination alters the biological activity and stability of these molecules, which can be pivotal in studying their functions and interactions within biological systems.
Case Study: Drug Development
Recent studies have explored the potential of this compound in drug design. Its unique structure allows for the development of novel therapeutic agents. For instance, compounds derived from 2-Bromo-5-(difluoromethyl)benzyl bromide have shown promise in targeting specific receptors involved in various diseases, thereby enhancing efficacy while minimizing side effects.
Medical Applications
Therapeutic Agents
The compound serves as a versatile building block in synthesizing new drug candidates. Its ability to participate in multiple chemical reactions makes it suitable for developing pharmaceuticals aimed at treating a variety of conditions, including cancer and infectious diseases.
Research Insights
Research has indicated that derivatives of 2-Bromo-5-(difluoromethyl)benzyl bromide exhibit selective activity against certain biological targets, which could lead to more effective treatments with fewer adverse effects compared to traditional drugs. This specificity is crucial in reducing potential toxicity associated with broader-spectrum agents.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, 2-Bromo-5-(difluoromethyl)benzyl bromide is used for producing specialty chemicals and materials with tailored properties. Its reactivity allows for the creation of polymers and other materials that meet specific performance criteria.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals; facilitates nucleophilic substitution reactions |
| Biological Research | Modifies biomolecules; alters biological activity for functional studies |
| Medical Development | Building block for novel therapeutic agents; potential applications in drug design |
| Industrial Use | Production of specialty chemicals; development of tailored materials |
Mechanism of Action
The mechanism by which 2-Bromo-5-(difluoromethyl)benzyl bromide exerts its effects involves the formation of covalent bonds with target molecules. The bromine atoms act as electrophilic centers, allowing the compound to react with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or the modification of protein structures, affecting various molecular pathways.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The following table compares 2-bromo-5-(difluoromethyl)benzyl bromide with structurally related benzyl bromides and halogenated aromatics:
Key Observations :
- Substituent Effects: The difluoromethyl (CF₂H) group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 4-nitrobenzyl bromide) due to fluorine’s electronegativity and C–F bond strength .
- Reactivity : Bromine at the ortho position (C2) in 2-bromo-5-(difluoromethyl)benzyl bromide increases steric hindrance, slowing nucleophilic attacks relative to para -substituted analogues like 4-fluorobenzyl bromide .
- Thermal Stability : The trifluoromethyl (CF₃) group in 2-iodo-5-(trifluoromethyl)benzyl bromide improves thermal resistance compared to the difluoromethyl variant, as CF₃ is less prone to radical degradation .
Crystallographic and Spectroscopic Differences
- Crystal Packing : The target compound lacks the Br⋯F interactions observed in 2-bromo-5-fluorobenzaldehyde (3.18–3.36 Å), as its CF₂H group disrupts halogen bonding .
- NMR Profiles : The difluoromethyl group splits proton signals into doublets (J = 40–60 Hz), distinct from the singlet peaks of trifluoromethyl derivatives .
Biological Activity
2-Bromo-5-(difluoromethyl)benzyl bromide is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-Bromo-5-(difluoromethyl)benzyl bromide is . The presence of bromine and difluoromethyl groups in its structure enhances its reactivity and biological interactions.
Synthesis
The synthesis of 2-Bromo-5-(difluoromethyl)benzyl bromide typically involves the bromination of 5-(difluoromethyl)benzyl compounds under controlled conditions. Various methods have been reported, including:
- Electrophilic Aromatic Substitution : Utilizing bromine or brominating agents in organic solvents.
- Reflux Conditions : Often performed in dichloromethane or chloroform to optimize yield and purity.
Antimicrobial Properties
Research indicates that 2-Bromo-5-(difluoromethyl)benzyl bromide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve modulation of key signaling pathways associated with cancer cell survival .
The biological activity of 2-Bromo-5-(difluoromethyl)benzyl bromide is believed to be linked to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling. The difluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various halogenated benzyl derivatives included 2-Bromo-5-(difluoromethyl)benzyl bromide. The compound was tested against several pathogens, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Anticancer Activity
In a series of experiments assessing the anticancer potential of halogenated compounds, 2-Bromo-5-(difluoromethyl)benzyl bromide was found to significantly reduce the viability of breast cancer cell lines. The study utilized assays such as MTT and flow cytometry to quantify cell death and apoptosis induction .
Comparative Analysis
To better understand the biological activity of 2-Bromo-5-(difluoromethyl)benzyl bromide, a comparison with similar compounds is useful:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 2-Bromo-5-(difluoromethyl)benzyl bromide | Moderate | Significant | Effective against multiple bacteria |
| 4-Bromobenzyl alcohol | Low | Moderate | Less effective in cancer models |
| 3-Fluoro-4-bromobenzaldehyde | High | Low | Strong antimicrobial but weak anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
